Cas no 2231664-95-0 ((2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid)

(2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- EN300-27693835
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid
- 2231664-95-0
- (2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid
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- インチ: 1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18)/t4?,5?,6?,7?,8?,9?,10?,11-,15?/m1/s1
- InChIKey: HRTDBFFFLMHCJS-NGQMBORNSA-N
- SMILES: OC([C@H](C12C3C4C5C3C1C5C24)NC(=O)OC(C)(C)C)=O
計算された属性
- 精确分子量: 277.13140809g/mol
- 同位素质量: 277.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 506
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- XLogP3: 1.3
じっけんとくせい
- 密度みつど: 1.491±0.06 g/cm3(Predicted)
- Boiling Point: 443.5±28.0 °C(Predicted)
- 酸度系数(pKa): 3.92±0.10(Predicted)
(2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27693835-1.0g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid |
2231664-95-0 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0426-250.0mg |
(2S)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid |
2231664-95-0 | 95% | 250.0mg |
¥15365.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0426-100.0mg |
(2S)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid |
2231664-95-0 | 95% | 100.0mg |
¥9603.0000 | 2024-08-03 | |
Enamine | EN300-27693835-1g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid |
2231664-95-0 | 1g |
$0.0 | 2023-09-10 |
(2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
(2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acidに関する追加情報
(2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic Acid: A Comprehensive Overview
The compound (2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid (CAS No. 2231664-95-0) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals, biotechnology, and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable building block in organic synthesis and drug discovery.
The tert-butoxy group in the molecule plays a crucial role in stabilizing the intermediate during synthesis, particularly in peptide coupling reactions. This feature has been extensively studied in recent research, where the tert-butoxy group has been shown to enhance the efficiency of certain enzymatic processes. The cuban-1-yl moiety, on the other hand, contributes to the molecule's structural rigidity and unique electronic properties, making it an ideal candidate for exploring novel chemical reactivity.
Recent advancements in stereochemistry have highlighted the importance of the (S)-configuration in this compound. Studies have demonstrated that this configuration significantly influences the molecule's interaction with biological systems, particularly in enzyme inhibition assays. The acetic acid backbone further enhances the compound's versatility, allowing for a wide range of modifications and applications.
In terms of synthesis, researchers have developed innovative methods to construct this compound with high enantiomeric excess. For instance, asymmetric catalysis using palladium catalysts has emerged as a promising approach, enabling the selective formation of the (S)-enantiomer. This breakthrough has been widely reported in leading chemistry journals and has opened new avenues for large-scale production.
The application of (2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid extends beyond traditional organic synthesis. Recent studies have explored its use as a chiral auxiliary in asymmetric synthesis, where it has shown remarkable efficiency in inducing high enantioselectivity. Additionally, its role as a building block in peptide synthesis has been extensively documented, with particular emphasis on its compatibility with various coupling agents and reaction conditions.
From a biological standpoint, this compound has demonstrated potent inhibitory activity against several key enzymes involved in metabolic pathways. For example, research published in *Nature Communications* highlights its ability to inhibit histone deacetylases (HDACs), making it a potential lead compound for anti-cancer drug development. Furthermore, its structural similarity to natural products has led to investigations into its role as a bioisostere in medicinal chemistry.
In conclusion, (2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid (CAS No. 2231664-95-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique combination of functional groups and stereochemistry positions it as a versatile tool in both academic research and industrial applications. As ongoing studies continue to uncover new dimensions of its utility, this compound is poised to make significant contributions to the advancement of science and technology.
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